Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃, δ ppm):
- Ethyl group : 1.42 (t, J=7.1 Hz, 3H, CH₃), 4.40 (q, J=7.1 Hz, 2H, CH₂).
- Imidazo[1,2-a]pyridine protons :
- Dichlorophenyl protons :
¹³C NMR (100 MHz, CDCl₃, δ ppm):
Properties
Molecular Formula |
C16H12Cl2N2O2 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-2-22-16(21)15-14(11-9-10(17)6-7-12(11)18)19-13-5-3-4-8-20(13)15/h3-9H,2H2,1H3 |
InChI Key |
BGXKGNNEKACSEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dichlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst to form the imidazo[1,2-A]pyridine core. This intermediate is then esterified with ethyl chloroformate to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Methoxy or thiol derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H12Cl2N2O2
- Molecular Weight : 335.19 g/mol
The compound features an imidazo[1,2-A]pyridine core substituted with a dichlorophenyl group, which contributes to its biological activity. The imidazo[1,2-A]pyridine framework allows for various chemical reactions typical of nitrogen-containing heterocycles, making it suitable for further modifications aimed at enhancing its therapeutic efficacy.
Biological Activities
Research has indicated that Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate exhibits notable biological activities:
- Antimicrobial Properties : Compounds within the imidazo[1,2-A]pyridine class have shown effectiveness against various bacterial strains. Specifically, this compound has demonstrated activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis infections through inhibition of mycobacterial respiration pathways .
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of signaling pathways relevant to tumor growth .
Applications in Medicinal Chemistry
The primary applications of this compound are centered around its potential as a pharmaceutical agent:
- Antibacterial Agent : Given its activity against resistant bacterial strains, this compound is being explored for development into new antibiotics. Its unique structural features may allow for modifications to enhance efficacy or reduce toxicity .
- Anticancer Therapeutics : The cytotoxic properties observed in various studies position this compound as a lead structure for developing novel anticancer agents. Research into its interactions with specific cancer-related targets is ongoing .
Table 1: Summary of Biological Activities
Case Study Highlights
- Antimicrobial Evaluation : A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, revealing moderate activity. Further research is needed to assess its effectiveness against a broader range of pathogens .
- Cytotoxic Mechanism Investigation : Research focusing on the anticancer properties indicated that derivatives similar to this compound could inhibit tumor growth by triggering apoptotic pathways in cancer cells. This suggests its potential as a scaffold for developing new anticancer drugs .
Mechanism of Action
The mechanism by which Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific biological context and the nature of the substituents on the imidazo[1,2-A]pyridine core.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Regioselectivity
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e), a structural analog, reacts with N-chlorosuccinimide (NCS) to yield ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (6e) in ethyl acetate or THF (83% and 76% yields, respectively). In acetic acid, however, the product shifts to ethyl 5-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate (8e) (83% yield) . This highlights the solvent-dependent reactivity of methyl-substituted analogs.
In contrast, the 2,5-dichlorophenyl group in the target compound would likely alter reactivity due to its steric bulk and electron-withdrawing nature.
Structural and Functional Diversity in Agrochemical Derivatives
The European patent application (2023) lists imidazo[1,2-a]pyridine derivatives with substituents such as ethylsulfonyl, trifluoromethyl, and iodo groups. For example:
- 2-[3-ethylsulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine
- 2-(6-bromo-3-ethylsulfonyl-imidazo[1,2-a]pyridin-2-yl)-6-(trifluoromethyl)pyrazolo[4,3-c]pyridine
These compounds, designed for pesticidal activity, demonstrate that electron-deficient substituents (e.g., sulfonyl, trifluoromethyl) enhance bioactivity by improving target binding or resistance to degradation. The dichlorophenyl group in the target compound may offer similar advantages but with distinct electronic profiles due to chlorine's polarizability compared to fluorine .
Data Tables
Table 1: Key Substituents and Their Effects on Imidazo[1,2-a]pyridine Derivatives
Table 2: Reaction Yields of Ethyl 5-Methylimidazo[1,2-a]pyridine-3-carboxylate (3e) with NCS
| Solvent | Product | Yield (%) |
|---|---|---|
| Ethyl acetate | Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (6e) | 83 |
| THF | Ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (6e) | 76 |
| Acetic acid | Ethyl 5-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate (8e) | 83 |
Biological Activity
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its structural characteristics, synthesis, and biological activity, supported by relevant data tables and case studies.
Structural Characteristics
The compound features a complex structure with the following molecular formula:
- Molecular Formula : C₁₅H₁₁Cl₂N₃O₂
- Molecular Weight : 336.17 g/mol
The presence of chlorine atoms in the dichlorophenyl group is significant as it enhances the compound's biological activity and pharmacological properties. The imidazo[1,2-A]pyridine core is known for its diverse biological applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods used allow for efficient production while enabling modifications to enhance its properties. A general synthetic pathway includes:
- Formation of the Imidazo[1,2-A]pyridine Core : This involves cyclization reactions of appropriate precursors.
- Substitution Reactions : Introduction of the dichlorophenyl group at the second position.
- Esterification : Attachment of the ethyl ester at the carboxylic acid position.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Mycobacterium tuberculosis | 0.05 |
These results suggest that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Antitubercular Activity
A study focusing on imidazo[1,2-A]pyridine derivatives found that compounds similar to this compound demonstrated promising antitubercular activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. The compound's structure-activity relationship (SAR) was explored to optimize its efficacy .
Case Studies and Research Findings
Several research articles have documented the biological activities of imidazo[1,2-A]pyridine derivatives:
- Antimicrobial Evaluation : In vitro tests showed that derivatives with modifications to the imidazo core exhibited enhanced antimicrobial properties compared to their predecessors .
- Safety and Pharmacokinetics : Compounds were evaluated for their safety profiles in animal models, showing acceptable tolerability at various doses .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Moiety
The ethyl carboxylate group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.
Typical Conditions :
-
Procedure : Stirring at room temperature or reflux, followed by acidification with HCl to pH 6 .
-
Product : 2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid (yield: 85–87%) .
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis | 2N NaOH in ethanol, 80°C, 2 hours | Ester → Carboxylic acid |
| Workup | HCl acidification (pH 5–6) | Precipitation of product |
Nucleophilic Substitution Reactions
The compound participates in substitution reactions at the ester group or imidazo ring positions, depending on reaction conditions.
Ester Group Substitution
The ethyl ester is susceptible to nucleophilic displacement, particularly with amines or thiols:
Example Reaction :
-
Reagents : Amines/thiols, base (e.g., triethylamine).
Electrophilic Substitution on the Imidazo Ring
The electron-rich imidazo[1,2-A]pyridine core allows electrophilic attacks at specific positions, though the electron-withdrawing dichlorophenyl group modulates reactivity.
Oxidation and Reduction
The compound exhibits redox activity at the heterocyclic core or substituents:
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄ | Acidic/neutral medium | Ring oxidation (e.g., hydroxylation) |
| Reduction | NaBH₄ | Methanol/ethanol | Selective reduction of double bonds |
Mechanistic Insights
-
Hydrolysis Mechanism : Base-mediated nucleophilic attack at the ester carbonyl, followed by elimination of ethanol .
-
Substitution Pathways : Dependent on the nucleophile’s strength and solvent polarity .
Comparative Reactivity
The dichlorophenyl group enhances electrophilic substitution resistance but stabilizes intermediates in nucleophilic reactions compared to non-halogenated analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate?
-
Methodology : The compound is synthesized via coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF. For example, ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate was prepared via a coupling reaction (90% yield) under mild conditions (25°C, overnight) . One-pot multicomponent reactions, such as those involving aryl aldehydes and Meldrum’s acid in aqueous media, are also viable for analogous imidazopyridine derivatives .
-
Key Considerations :
- Solvent choice (e.g., DMF for solubility).
- Catalytic efficiency of coupling agents (HATU vs. EDC/HOBt).
- Reaction time optimization (e.g., overnight vs. shorter durations).
Q. How is the structural characterization of this compound performed?
- Analytical Techniques :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~δ 165 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z calculated for C₁₆H₁₁Cl₂N₂O₂: 333.0194; observed: 333.0196) .
- X-ray Crystallography : Confirms molecular geometry and torsion angles (e.g., coplanarity of imidazo[1,2-a]pyridine core with deviations <0.1 Å) .
Q. What biological activities are associated with imidazo[1,2-a]pyridine-3-carboxylate derivatives?
- Reported Activities :
- PI3Kα Inhibition : Derivatives like HS-173 (ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) inhibit PI3Kα with IC₅₀ values <100 nM, validated via kinase assays .
- Antitumor Potential : Scaffold modifications (e.g., substituents at C2/C6) correlate with cytotoxicity in cancer cell lines (e.g., IC₅₀ = 1–10 μM) .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., 2,5-dichloro vs. 4-chloro) influence bioactivity and physicochemical properties?
- Structure-Activity Relationship (SAR) :
-
Electron-Withdrawing Groups (Cl) : Enhance metabolic stability and binding affinity to hydrophobic pockets (e.g., 2,5-dichloro increases logP by ~0.5 vs. mono-chloro) .
-
Substituent Positioning : 2,5-Dichloro derivatives show improved selectivity for kinase targets compared to para-substituted analogs .
- Data Table :
| Substituent | logP | IC₅₀ (PI3Kα, nM) | Solubility (µg/mL) |
|---|---|---|---|
| 4-Cl | 2.8 | 150 | 25 |
| 2,5-Cl₂ | 3.3 | 85 | 18 |
Q. What challenges arise in optimizing reaction yields for large-scale synthesis?
- Critical Issues :
- Byproduct Formation : Competing cyclization pathways (e.g., formation of pyrrolidine byproducts in one-pot reactions) .
- Purification : Difficulty isolating the target compound due to similar polarity of intermediates (addressed via gradient column chromatography) .
- Optimization Strategies :
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during imidazole ring closure .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in coupling steps .
Q. How do weak intermolecular interactions (e.g., C–H⋯O) influence crystallographic packing?
- Structural Insights :
- Crystal Packing : Molecules form zigzag chains via C–H⋯O interactions (distance ~3.2 Å), stabilizing the lattice .
- Torsional Strain : Dihedral angles between the dichlorophenyl group and imidazopyridine core (e.g., 55.6°) impact solubility and melting points (215–217°C) .
Methodological Guidance
- Synthetic Protocol Refinement : Use controlled reagent stoichiometry (1:1.2 for aryl aldehyde:imidazole precursor) to minimize byproducts .
- Biological Assay Design : Employ dose-response curves (0.1–100 μM) in PI3Kα inhibition assays, using DMSO as a co-solvent (<0.1% final concentration) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict substituent effects on electronic properties and binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
